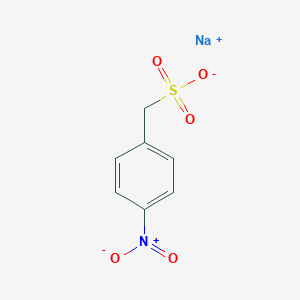

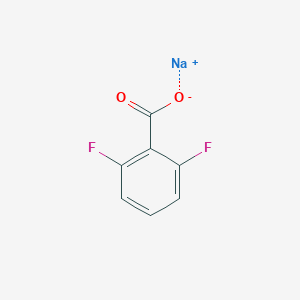

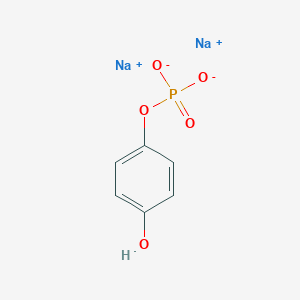

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

Übersicht

Beschreibung

The compound tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is a chemical entity that appears to be related to a class of tert-butyl sulfonylcarbamates, which are of interest in various chemical synthesis processes. These compounds are often used as intermediates or building blocks in organic synthesis due to their reactivity and the protective groups they offer .

Synthesis Analysis

The synthesis of tert-butyl sulfonylcarbamates can be achieved through different methods. One approach involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid, leading to tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Another method includes the asymmetric Mannich reaction, which is used to synthesize chiral tert-butyl phenyl(phenylsulfonyl)methylcarbamate . These methods highlight the versatility of tert-butyl sulfonylcarbamates in synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl sulfonylcarbamates is characterized by the presence of a sulfonyl group, which can strongly interact with other parts of the molecule, such as a thiadiazole ring in related compounds . This interaction can lead to a distorted arrangement around the sulfur atom, affecting the overall molecular geometry and reactivity.

Chemical Reactions Analysis

Tert-butyl sulfonylcarbamates can undergo various chemical transformations. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl sulfonylcarbamates can be involved in oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles . These reactions demonstrate the utility of tert-butyl sulfonylcarbamates in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl sulfonylcarbamates are influenced by their molecular structure. The presence of tert-butyl and sulfonyl groups can affect the solubility, stability, and reactivity of these compounds. For instance, the pKa values of related sulfonamides range from 14.0 to 16.4 in DMSO and from 10.07 to 11.53 in water, indicating their acidic nature . The electrochemical properties, such as cleavage potentials, also vary depending on the substituents present in the molecule .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMWADAMYQKLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464595 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

CAS RN |

410529-86-1 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid](/img/structure/B152849.png)

![[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B152855.png)